molecular formula C18H19BrO4 B14772353 Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate

Katalognummer: B14772353
Molekulargewicht: 379.2 g/mol
InChI-Schlüssel: RMJKLUDZHWKPBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a hydroxypropanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated purification systems can further enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The hydroxypropanoate moiety may also play a role in the compound’s biological activity by participating in hydrogen bonding and other interactions with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-(benzyloxy)-3-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(4-(benzyloxy)-3-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 3-(4-(benzyloxy)-3-iodophenyl)-3-hydroxypropanoate: Similar structure but with an iodine atom instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the varying halogen atoms.

Eigenschaften

Molekularformel

C18H19BrO4

Molekulargewicht

379.2 g/mol

IUPAC-Name

ethyl 3-(3-bromo-4-phenylmethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C18H19BrO4/c1-2-22-18(21)11-16(20)14-8-9-17(15(19)10-14)23-12-13-6-4-3-5-7-13/h3-10,16,20H,2,11-12H2,1H3

InChI-Schlüssel

RMJKLUDZHWKPBC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.